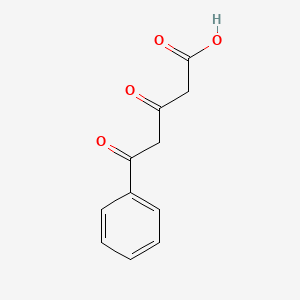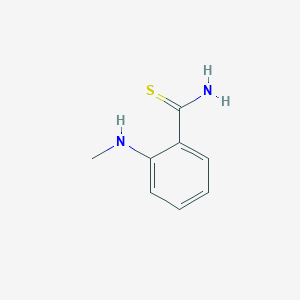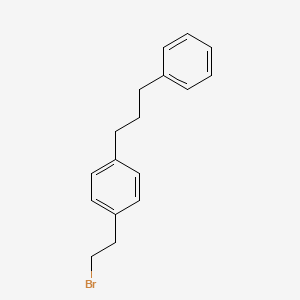![molecular formula C12H24N2O8S2 B13999737 (Ethane-1,2-diyl)bis[(methylazanediyl)-3-oxopropane-3,1-diyl] dimethanesulfonate CAS No. 36647-74-2](/img/structure/B13999737.png)
(Ethane-1,2-diyl)bis[(methylazanediyl)-3-oxopropane-3,1-diyl] dimethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-n-[2-(methyl-(3-methylsulfonyloxypropanoyl)amino)ethyl]-3-methylsulfonyloxy-propanamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple methylsulfonyloxy groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-n-[2-(methyl-(3-methylsulfonyloxypropanoyl)amino)ethyl]-3-methylsulfonyloxy-propanamide typically involves multiple steps, including the preparation of intermediate compounds. The process often starts with the reaction of appropriate amines and sulfonyl chlorides under controlled conditions to form the desired sulfonamide structure. The reaction conditions usually involve the use of solvents like dichloromethane or acetonitrile and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.
Analyse Chemischer Reaktionen
Types of Reactions
N-methyl-n-[2-(methyl-(3-methylsulfonyloxypropanoyl)amino)ethyl]-3-methylsulfonyloxy-propanamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the sulfonyloxy groups.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
N-methyl-n-[2-(methyl-(3-methylsulfonyloxypropanoyl)amino)ethyl]-3-methylsulfonyloxy-propanamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-methyl-n-[2-(methyl-(3-methylsulfonyloxypropanoyl)amino)ethyl]-3-methylsulfonyloxy-propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the desired biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **N-methyl-n-[2-(methyl-(3-methylsulfonyloxypropanoyl)amino)ethyl]-3-methylsulfonyloxy-propanamide
- Methyl 2-methyl-3-nitrobenzoate
- Methyl 3-nitrobenzoate
Uniqueness
N-methyl-n-[2-(methyl-(3-methylsulfonyloxypropanoyl)amino)ethyl]-3-methylsulfonyloxy-propanamide stands out due to its multiple methylsulfonyloxy groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in applications requiring specific reactivity and stability .
Eigenschaften
CAS-Nummer |
36647-74-2 |
|---|---|
Molekularformel |
C12H24N2O8S2 |
Molekulargewicht |
388.5 g/mol |
IUPAC-Name |
[3-[methyl-[2-[methyl(3-methylsulfonyloxypropanoyl)amino]ethyl]amino]-3-oxopropyl] methanesulfonate |
InChI |
InChI=1S/C12H24N2O8S2/c1-13(11(15)5-9-21-23(3,17)18)7-8-14(2)12(16)6-10-22-24(4,19)20/h5-10H2,1-4H3 |
InChI-Schlüssel |
LLKSYYZEMPKURW-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCN(C)C(=O)CCOS(=O)(=O)C)C(=O)CCOS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(2-Furyl)phenyl]-1,3-dioxolane](/img/structure/B13999656.png)
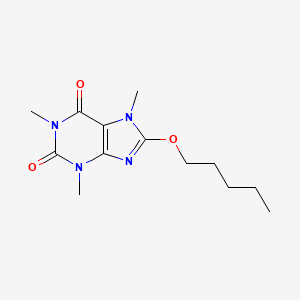
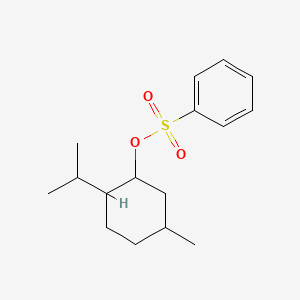

![ethyl 4-bromo-5-oxo-3,4-dihydro-1H-benzo[cd]indole-2-carboxylate](/img/structure/B13999686.png)
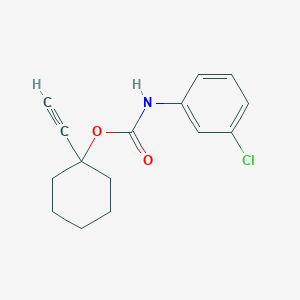
![2-[2-(Propan-2-yl)phenoxy]oxane](/img/structure/B13999694.png)
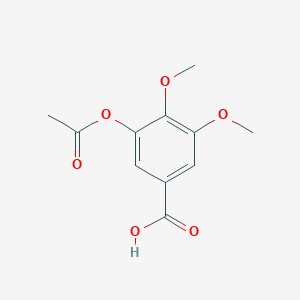
![7-Chloro-1-(2-chloroethyl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13999711.png)
![2-[[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]-3-phenylpropanoic acid](/img/structure/B13999713.png)
